N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is a complex organic compound that features a benzothiophene moiety and a benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide typically involves multiple steps. One common method starts with the preparation of the benzothiophene and benzodioxin intermediates. The benzothiophene intermediate can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization. The benzodioxin intermediate is often prepared via a condensation reaction involving catechol and an appropriate aldehyde.
The final step involves coupling these intermediates using a diamide linkage. This can be achieved through a reaction between the hydroxyethyl group of the benzothiophene intermediate and the amine group of the benzodioxin intermediate, typically in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (hydroxybenzotriazole) in a solvent such as DMF (dimethylformamide) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the benzodioxin ring can be reduced to a hydroxyl group using reducing agents such as NaBH4 (sodium borohydride).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nitric acid in sulfuric acid for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, potentially inhibiting their activity. The benzodioxin ring may enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
- N-(1-benzothiophen-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide is unique due to the presence of both the benzothiophene and benzodioxin moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c23-15(14-11-28-18-4-2-1-3-13(14)18)10-21-19(24)20(25)22-12-5-6-16-17(9-12)27-8-7-26-16/h1-6,9,11,15,23H,7-8,10H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNROHUHYLPQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=CSC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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